

Application Notes and Protocols for JA310 in Research

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Compound of Interest

Compound Name: JA310

Cat. No.: B10862171

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For Researchers, Scientists, and Drug Development Professionals

Introduction

JA310 is a potent and highly selective chemical probe for the mammalian sterile 20-like serine/threonine protein kinase 3 (MST3), also known as STK24.^{[1][2]} Developed through a macrocyclization strategy, **JA310** exhibits high cellular potency and excellent kinome-wide selectivity, making it a valuable tool for elucidating the physiological and pathological roles of MST3.^{[1][2]} MST3 is implicated in various cellular processes, including cell proliferation, apoptosis, migration, and metabolic regulation.^{[1][3][4][5]} Its dysregulation has been linked to cancer and metabolic diseases.^{[3][4][5]}

These application notes provide an overview of **JA310**, its mechanism of action, and protocols for its use in in vitro and cellular assays. It is important to note that, to date, no in vivo animal studies using **JA310** have been published. Therefore, this document also includes a general, hypothetical protocol for researchers planning to undertake in vivo evaluation of a novel MST3 inhibitor like **JA310**, based on the known functions of MST3.

JA310: In Vitro and Cellular Activity

JA310 is a highly selective inhibitor of MST3 with significantly lower activity against the closely related kinase MST4.^[1] This selectivity allows for precise interrogation of MST3 function in cellular contexts.

Quantitative Data Summary

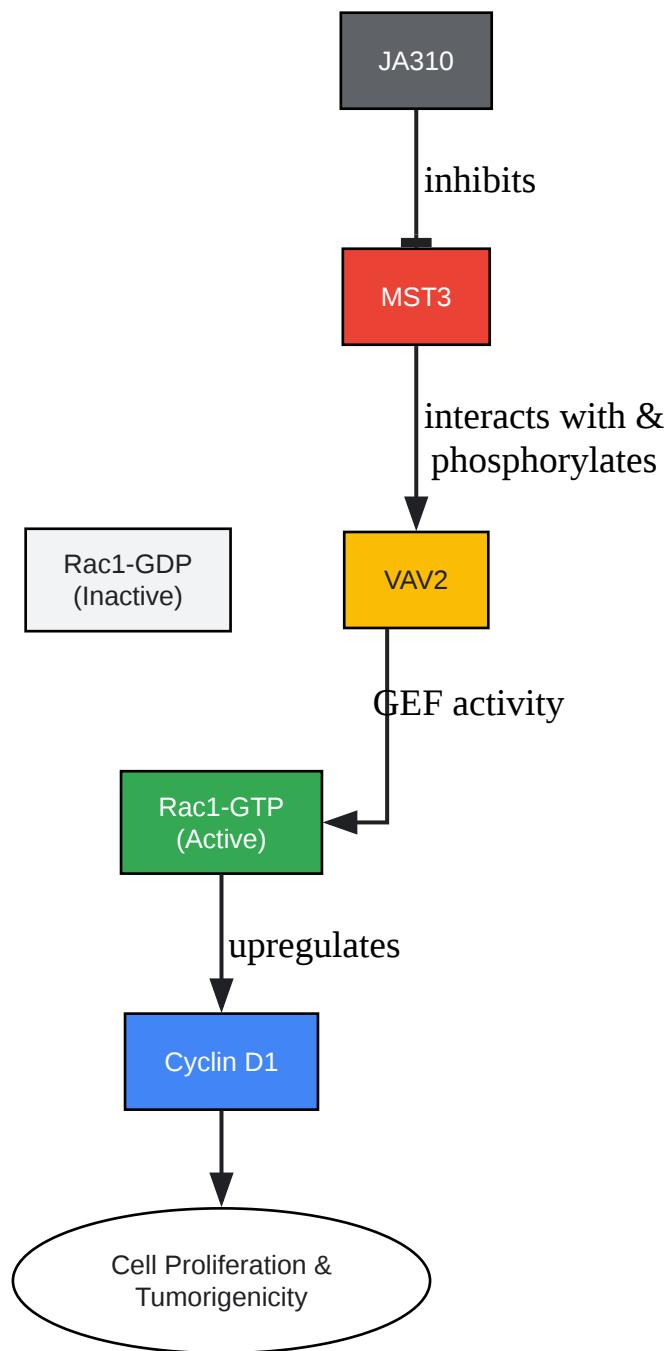
Parameter	Value	Reference
MST3 Cellular EC50	106 nM	[1] [6]
MST4 Cellular EC50	1.4 μ M	[1] [6]
MST4 ITC KD	116 nM	[7]
Cellular Target Engagement	NanoBRET™ assay in HEK293T cells	[7]
Recommended Cell Assay Conc.	1 μ M (up to 10 μ M)	[7]

Signaling Pathways Involving MST3

MST3 has been shown to be a key player in distinct signaling pathways related to cancer progression and metabolic control.

MST3 Signaling in Breast Cancer

In breast cancer, MST3 is often overexpressed and promotes tumorigenicity by activating the VAV2/Rac1 signaling axis, leading to increased Cyclin D1 expression and cell proliferation.[\[3\]](#)

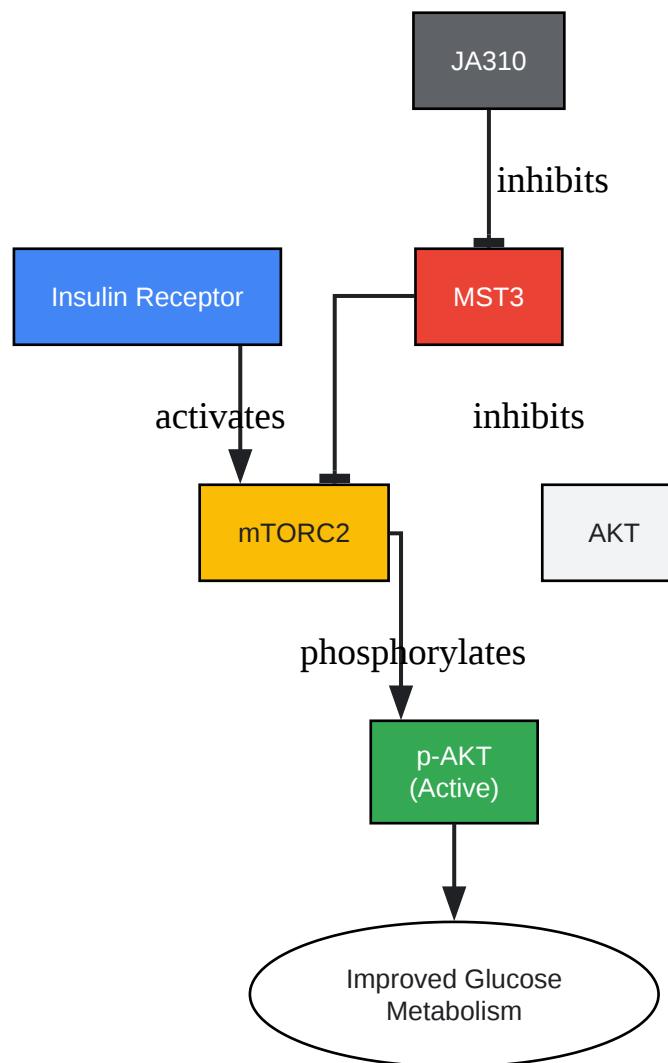


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MST3 signaling pathway in breast cancer.

MST3 in Hepatic Insulin Signaling

In the context of metabolism, MST3 has been shown to negatively regulate insulin signaling in the liver. Loss of MST3 enhances AKT phosphorylation, suggesting a role in hepatic insulin sensitivity, potentially through modulation of the mTOR complex 2 (mTORC2).^[5]



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MST3 role in hepatic insulin signaling.

Experimental Protocols

In Vitro Kinase Assay (General Protocol)

This protocol describes a general method to determine the inhibitory activity of **JA310** against MST3 in a biochemical assay.

- Reagents and Materials:
 - Recombinant human MST3 enzyme

- Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
- ATP
- Substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate)
- **JA310** (dissolved in DMSO)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
- 384-well plates

- Procedure:
 1. Prepare serial dilutions of **JA310** in DMSO. A typical starting range would be from 100 µM to 1 nM.
 2. Add 50 nL of the **JA310** dilution or DMSO (vehicle control) to the wells of a 384-well plate.
 3. Prepare a 2X enzyme solution in kinase buffer and add 5 µL to each well.
 4. Prepare a 2X substrate/ATP solution in kinase buffer and add 5 µL to each well to initiate the reaction. The final ATP concentration should be at or near the Km for MST3.
 5. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
 6. Stop the kinase reaction and measure the remaining ATP (or ADP produced) using a suitable detection reagent according to the manufacturer's instructions.
 7. Read the luminescence on a plate reader.
 8. Calculate the percent inhibition for each **JA310** concentration relative to the DMSO control and determine the IC₅₀ value using a non-linear regression curve fit.

Cellular Target Engagement Assay (NanoBRET™)

This protocol is based on the published method for determining the cellular potency of **JA310**.
[6][7]

- Reagents and Materials:

- HEK293T cells
- Plasmid encoding MST3-NanoLuc® fusion protein
- Transfection reagent
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Tracer
- **JA310** (dissolved in DMSO)
- White, 384-well assay plates

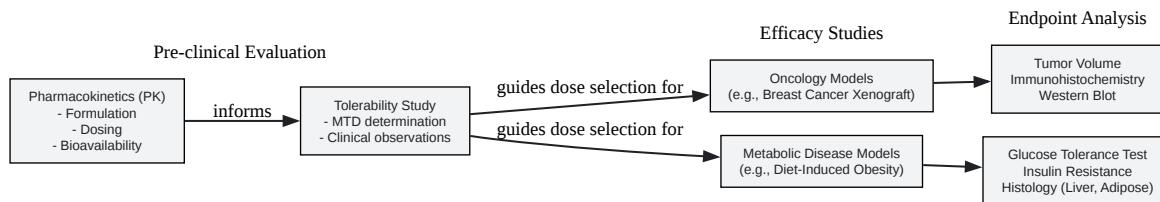
- Procedure:

1. Transfect HEK293T cells with the MST3-NanoLuc® fusion plasmid.
2. After 24 hours, harvest the cells and resuspend them in Opti-MEM®.
3. Dispense the cell suspension into the wells of a 384-well plate.
4. Add the NanoBRET™ Tracer to all wells at the recommended concentration.
5. Add serial dilutions of **JA310** or DMSO to the wells.
6. Incubate the plate at 37°C in a CO2 incubator for 2 hours.
7. Add Nano-Glo® Substrate and read the filtered luminescence (450 nm and >570 nm) on a plate reader equipped with the appropriate filters.
8. Calculate the BRET ratio and plot the data to determine the cellular EC50 value.

General Guidelines for Future In Vivo Animal Studies with an MST3 Inhibitor

Disclaimer: The following protocols are hypothetical and intended as a starting point for researchers. Specific details such as animal model, dose, and route of administration for **JA310** have not been established and would require extensive preliminary studies, including pharmacokinetic (PK) and tolerability assessments.

Experimental Workflow for In Vivo Studies



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General workflow for in vivo evaluation.

Hypothetical Protocol: Oncology Model (Breast Cancer Xenograft)

- Animal Model: Female athymic nude or NOD/SCID mice, 6-8 weeks old.
- Cell Line: A breast cancer cell line with high MST3 expression (e.g., MDA-MB-231).^[3]
- Tumor Implantation: Subcutaneously inject $1-5 \times 10^6$ cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
- Treatment Initiation: When tumors reach a palpable size (e.g., $100-150 \text{ mm}^3$), randomize mice into treatment groups (e.g., vehicle control, **JA310** at multiple dose levels).

- Drug Administration:
 - Formulation: Requires development. A common formulation for kinase inhibitors is in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
 - Route: Oral (gavage) or intraperitoneal (IP) injection.
 - Dosing Schedule: Once or twice daily (QD or BID), dependent on PK properties.
- Efficacy Endpoints:
 - Measure tumor volume with calipers 2-3 times per week.
 - Monitor body weight as an indicator of toxicity.
 - At the end of the study, collect tumors for pharmacodynamic analysis (e.g., Western blot for p-VAV2, Cyclin D1) and histopathology.

Hypothetical Protocol: Metabolic Disease Model (Diet-Induced Obesity)

- Animal Model: Male C57BL/6J mice, 6-8 weeks old.
- Diet: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and insulin resistance. A control group would remain on a standard chow diet.
- Treatment Initiation: After the diet-induction period, randomize HFD-fed mice into treatment groups (vehicle control, **JA310**).
- Drug Administration: As described in the oncology protocol, tailored to the specific PK profile in this model.
- Efficacy Endpoints:
 - Monitor body weight and food intake.
 - Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess effects on glucose homeostasis.

- At the end of the study, collect tissues (liver, adipose, muscle) for analysis of gene expression (e.g., qPCR), protein levels (e.g., Western blot for p-AKT), and histology (e.g., H&E staining for lipid accumulation).

Conclusion

JA310 is a first-in-class, highly selective chemical probe for MST3, providing a critical tool for in vitro and cellular research into the functions of this kinase. While its in vivo properties have not yet been characterized, the established roles of MST3 in cancer and metabolic diseases present compelling avenues for future animal studies. The protocols and guidelines provided herein offer a framework for researchers to utilize **JA310** effectively in the lab and to design future in vivo experiments aimed at validating MST3 as a therapeutic target.

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